Sar1 protein - 125524-15-4

Sar1 protein

Catalog Number: EVT-1519358
CAS Number: 125524-15-4
Molecular Formula: C7H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sar1 protein is a small GTPase that plays a crucial role in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. It is an essential component of the coat protein complex II (COPII) machinery, which mediates the budding of vesicles from the endoplasmic reticulum. Sar1 has been extensively studied in various organisms, including yeast, plants, and mammals, highlighting its importance in intracellular transport processes.

Source

The Sar1 protein was first identified in yeast as a multicopy suppressor of a temperature-sensitive mutant affecting secretory pathways. In yeast, there is a single Sar1 gene, while mammals possess two isoforms: Sar1A and Sar1B. In plants like Arabidopsis thaliana, multiple Sar1 homologs exist, indicating a conserved function across species .

Classification

Sar1 belongs to the Arf family of small GTPases, which are characterized by their ability to bind guanosine triphosphate and guanosine diphosphate. This family includes various proteins involved in vesicular transport and membrane trafficking .

Synthesis Analysis

Sar1 is synthesized as a precursor protein that undergoes post-translational modifications. The activation of Sar1 involves the exchange of guanosine diphosphate for guanosine triphosphate, facilitated by guanine nucleotide exchange factors such as Sec12. This activation is crucial for its function in vesicle budding .

Methods and Technical Details

  • Isolation: The Sar1 gene can be isolated using techniques such as polymerase chain reaction (PCR) and cloning into expression vectors.
  • Expression Analysis: Techniques like quantitative real-time PCR and western blotting are employed to analyze Sar1 expression levels and confirm successful cloning .
  • Functional Studies: Immunofluorescence and electron microscopy are utilized to visualize Sar1 localization within cells and assess its role in vesicle formation .
Molecular Structure Analysis

The structure of Sar1 has been characterized through various biochemical studies. It typically exists as a monomeric protein that can undergo conformational changes upon GTP binding.

Structure Data

  • Molecular Weight: Approximately 21 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Domains: Contains a GTP-binding domain essential for its function in vesicle transport .
Chemical Reactions Analysis

Sar1 participates in several key reactions during vesicle formation:

  • Guanosine Triphosphate Hydrolysis: The hydrolysis of guanosine triphosphate to guanosine diphosphate induces conformational changes in Sar1, promoting its interaction with other COPII components .
  • Vesicle Budding: Activated Sar1 facilitates the recruitment of coat proteins (Sec23/24 and Sec13/31) that form the vesicle coat necessary for cargo selection and budding from the endoplasmic reticulum .

Technical Details

The interactions between Sar1 and other proteins can be studied using co-immunoprecipitation assays and fluorescence resonance energy transfer techniques to elucidate the dynamics of vesicle assembly .

Mechanism of Action

Sar1 operates through a well-defined mechanism to facilitate cargo export from the endoplasmic reticulum:

  1. Activation: Sec12 catalyzes the exchange of guanosine diphosphate for guanosine triphosphate on Sar1.
  2. Membrane Binding: The GTP-bound form of Sar1 associates with the endoplasmic reticulum membrane.
  3. Vesicle Formation: Sar1 recruits other COPII components, leading to membrane curvature and vesicle budding.
  4. Cargo Selection: The COPII coat selectively captures cargo proteins destined for transport to the Golgi apparatus .

Data Supporting Mechanism

Studies utilizing live-cell imaging have demonstrated that Sar1 generates dynamic tubular structures that serve as intermediates in cargo export .

Physical and Chemical Properties Analysis

Sar1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stability is influenced by nucleotide binding; GTP-bound forms are more stable than GDP-bound forms.
  • Interaction with Membranes: The affinity for membranes increases with GTP binding, promoting vesicle formation .
Applications

Sar1 protein has significant applications in scientific research:

  • Understanding Vesicular Transport: Research on Sar1 contributes to our understanding of intracellular transport mechanisms, which are vital for cellular function.
  • Disease Research: Dysregulation of Sar1 activity has implications in various diseases, including cancer and neurodegenerative disorders, making it a target for therapeutic interventions.
  • Biotechnology: Manipulating Sar1 pathways can enhance protein production systems in biotechnology applications .
Molecular Structure and Biochemical Properties of Sar1

Primary Sequence and Domain Architecture of Sar1 GTPase

Sar1 is a ~190-200 amino acid GTPase belonging to the ARF (ADP-ribosylation factor) family within the Ras superfamily. Its primary sequence features a conserved N-terminal extension (residues 1–23) harboring two critical subregions: a Sar1-N-terminal activation recruitment (STAR) motif rich in bulky hydrophobic residues (e.g., Phe-7, Trp-11), and an adjacent amphipathic α1' helix (residues 12–23) [1] [2]. The catalytic core (residues 24–190) contains canonical GTPase motifs: G1 (P-loop, residues 34–41: GxxxxGKT), G2 (switch I), G3 (DxxGQ), and G4 (NKxD) [1] [3]. Unlike many Ras superfamily members, Sar1 lacks post-translational lipid modifications (e.g., myristoylation), relying instead on its N-terminal motifs for membrane association [1] [4].

Table 1: Key Functional Domains in Sar1

DomainResiduesFunctionConservation
STAR motif1–9Membrane recruitment & Sec12-GEF interactionHigh (yeast to mammals)
Amphipathic α1' helix12–23Membrane insertion, curvature generation, Sec23/24 interactionHigh
GTP-binding domain24–190Nucleotide-dependent conformational switching; catalytic activityUniversal GTPase motifs
Switch I/II regions80–110Conformational changes upon GTP binding; Sec23/24 and Sec13/31 recruitmentModerate

Structural Motifs: N-terminal Amphipathic Helix and GTP-binding Domains

The N-terminal amphipathic helix (AH) is the structural linchpin for Sar1’s membrane-remodeling activity. In the GTP-bound state, this helix undergoes a conformational shift, exposing hydrophobic residues (e.g., Leu-16, Leu-19) on one face, enabling deep insertion into lipid bilayers [2] [9]. Biophysical studies using infrared reflection-absorption spectroscopy (IRRAS) confirm that the AH adopts a tilted orientation (~40° angle) within monolayers, displacing lipid headgroups to induce positive membrane curvature [9]. The GTP-binding domain exhibits a Ras-like fold with a central β-sheet flanked by α-helices but diverges from Arf GTPases in its dimerization interface and nucleotide-pocket topology [1]. Specifically, Sar1-GDP forms asymmetric dimers via β-strand pairing (residues 60–66), unlike Arf1’s symmetric dimers [1].

Table 2: Structural Features of Sar1 Motifs

MotifStructural AttributesFunctional Impact
N-terminal AHAmphipathic α-helix; hydrophobic face (Leu-16, Leu-19); hydrophilic face (Asn-15, Ser-20)Inserts into lipid bilayers; generates membrane curvature via hydrophobic insertion
GTP-binding pocketG1–G4 motifs; hydrophobic purine sandwich (Leu-181, Lys-135)Nucleotide specificity; switch I/II conformational dynamics
Dimerization interfaceβ2-strand pairing (residues 60–66); hydrogen-bonding network (Glu-63, Lys-46)Stabilizes GDP-bound state; regulates cytosolic solubility

Conformational Dynamics: GDP- vs. GTP-bound States

Sar1 functions as a molecular switch controlled by nucleotide-dependent conformational changes:

  • GDP-bound state: The N-terminal helix is sequestered against the GTPase core, preventing membrane insertion. Switch I (residues 85–94) folds into a β-strand, occluding the Sec23/24-binding site [1] [3]. Sar1-GDP predominantly forms cytosolic dimers with an average B-value of 21.4 Ų, indicating stability [1].
  • GTP-bound state: GTP binding triggers a 3.5 Å displacement in switch I and a 25° rotation in switch II. This exposes the N-terminal AH and creates a high-affinity binding site for Sec23/24 [3] [8]. Molecular dynamics simulations reveal that Sar1-GTP inserts its full AH (residues 1–23) into membranes, increasing embedded protein volume by 300% compared to Sar1-GDP (only residues 1–12 associate superficially) [3]. Consequently, Sar1-GTP generates membrane curvature 10–20 times more efficiently than Sar1-GDP. Dimerization of Sar1-GTP further amplifies curvature generation, facilitating COPII coat assembly [3] [9].

Evolutionary Conservation Across Eukaryotes

Sar1 is universally conserved across eukaryotes and traces back to the Last Eukaryotic Common Ancestor (LECA), which possessed 14–16 ARF family GTPases, including at least two Sar1 paralogs [4] [7]. The STAR motif and AH exhibit >80% sequence similarity from yeast to humans, underscoring their non-redundant roles in COPII vesicle biogenesis [1] [10]. Key functional residues are invariant:

  • Thr-39 (G1 motif): Critical for GTP hydrolysis; Sar1[T39N] acts as a dominant-negative mutant by blocking Sec12-GEF activity [1].
  • Asp-34 (G1 motif): Substitution reduces GTPase activity, analogous to oncogenic Ras mutations [1].

Plant Sar1 homologs (e.g., Arabidopsis thaliana Sar1a/Sar1b) share 60% identity with human SAR1B and are essential for ER export of auxin transporters [8]. Despite sequence divergence in peripheral regions, the core GTPase domain and AH are conserved, highlighting Sar1’s fundamental role in vesicle trafficking. Intriguingly, Sar1’s closest prokaryotic relatives are MgIA GTPases in Myxococcus xanthus, suggesting an ancient origin for membrane-remodeling GTPases predating eukaryogenesis [4] [7].

Table 3: Evolutionary Conservation of Sar1

OrganismGene/ProteinIdentity vs. Human SAR1BUnique Features
Homo sapiensSAR1B100%Regulates chylomicron transport
Saccharomyces cerevisiaeSar1p (YPL218W)68%Localizes to ER-mitochondrial contact sites
Arabidopsis thalianaSar1a (AT2G33120)60%Required for SNARE-mediated cell plate formation
Trypanosoma bruceiTbSar155%Expanded N-terminal disordered region

Properties

CAS Number

125524-15-4

Product Name

Sar1 protein

Molecular Formula

C7H16O2

Synonyms

Sar1 protein

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